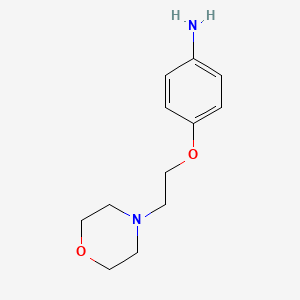

4-(2-Morpholinoethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-morpholin-4-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFFNLQQANCJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424482 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52481-41-1 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Morpholinoethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-(2-Morpholinoethoxy)aniline (CAS No. 28058-73-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Morpholinoethoxy)aniline, identified by CAS number 28058-73-3, is a key bifunctional organic compound featuring an aniline moiety and a morpholinoethoxy side chain. This unique structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its primary significance lies in its role as a crucial building block for the synthesis of various Tyrosine Kinase Inhibitors (TKIs), most notably Gefitinib, a targeted therapy for cancers with specific EGFR mutations. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the biological pathways it helps target.

Physicochemical and Safety Data

Quantitative data for this compound are summarized below for easy reference.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 28058-73-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 222.28 g/mol | [1][2] |

| IUPAC Name | 4-(2-morpholin-4-ylethoxy)aniline | [1] |

| Appearance | Light yellow to yellow crystalline powder | [2] |

| Melting Point | 69 - 73 °C | [2] |

| Boiling Point | 150 °C at 0.005 mmHg | [2] |

| SMILES | C1COCCN1CCOC2=CC=C(C=C2)N | [1] |

| InChIKey | ZHFFNLQQANCJEQ-UHFFFAOYSA-N | [1] |

Safety and Handling Information

This compound should be handled with care in a laboratory setting.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[5] Work should be conducted in a well-ventilated area or a fume hood.[4]

| Hazard Statement | GHS Classification Code | Source(s) |

| Harmful if swallowed | H302 | [1][4] |

| Causes skin irritation | H315 | [1][4] |

| Causes serious eye irritation | H319 | [1][4] |

| May cause respiratory irritation | H335 | [4] |

Note: The toxicological properties have not been thoroughly investigated. Handle with appropriate caution.[6]

Applications in Drug Development

This compound is a pivotal intermediate in medicinal chemistry, primarily for the synthesis of targeted anti-cancer agents. The morpholino group often enhances aqueous solubility and bioavailability of the final active pharmaceutical ingredient (API).[2]

Its most prominent application is in the synthesis of Gefitinib (Iressa®) , an EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor.[7] Gefitinib is used as a first-line treatment for metastatic non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[7] The aniline group of this compound serves as a key nucleophile for building the quinazoline core of Gefitinib and other related kinase inhibitors.[7][8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use are critical for research and development.

Synthesis of this compound

A common synthetic route involves a two-step process starting from 4-nitrophenol.

Step 1: Etherification of 4-nitrophenol

-

Reactants: 4-nitrophenol, 2-(morpholino)ethyl chloride, and a suitable base (e.g., potassium carbonate).

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Procedure: Dissolve 4-nitrophenol in the solvent and add the base. Heat the mixture gently (e.g., to 60-80 °C). Add 2-(morpholino)ethyl chloride dropwise and maintain the temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, the reaction mixture is poured into water, and the resulting precipitate, 4-(2-morpholinoethoxy)-1-nitrobenzene, is filtered, washed with water, and dried.

Step 2: Reduction of the Nitro Group

-

Reactant: 4-(2-morpholinoethoxy)-1-nitrobenzene.

-

Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon (Pd/C) catalyst) or chemical reduction (e.g., Tin(II) chloride in ethanol or Iron powder in acetic acid).[9]

-

Procedure (Catalytic Hydrogenation): Dissolve the nitro compound in a suitable solvent like ethanol or methanol. Add the Pd/C catalyst. Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) under hydrogen pressure (e.g., 50 psi) and agitate for several hours.[10]

-

Work-up: Upon reaction completion, the catalyst is carefully removed by filtration through a pad of Celite.[10] The filtrate is then concentrated under reduced pressure to yield the crude product.[10]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a crystalline solid.[10]

Example Protocol: Synthesis of a Gefitinib Precursor

This protocol outlines the coupling of this compound with a chlorinated quinazoline core, a key step in many TKI syntheses.[8]

-

Reactants: this compound and 4-chloro-6,7-dimethoxyquinazoline.

-

Solvent: A high-boiling point solvent such as isopropanol or n-butanol.

-

Procedure: Suspend the 4-chloro-6,7-dimethoxyquinazoline in the solvent. Add an equimolar amount of this compound. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS. The product, N-(4-(2-morpholinoethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine, often precipitates from the reaction mixture upon cooling.

-

Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with the reaction solvent and then a non-polar solvent like hexane to remove impurities.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general two-step synthesis of the title compound.

Caption: General synthesis workflow for this compound.

Role in Gefitinib Synthesis

This diagram shows how this compound is incorporated to form the core structure of a tyrosine kinase inhibitor.

Caption: Role as a key intermediate in tyrosine kinase inhibitor synthesis.

Targeted Signaling Pathway: EGFR

Drugs synthesized from this compound, such as Gefitinib, inhibit the EGFR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival.[11]

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins.[12][13] This activates downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which converge in the nucleus to promote the transcription of genes involved in cell proliferation, survival, and angiogenesis.[13][14] Gefitinib and similar TKIs compete with ATP at the kinase domain of EGFR, blocking these downstream signals.[12]

References

- 1. This compound | C12H18N2O2 | CID 6484711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.cn [capotchem.cn]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Gefitinib synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ClinPGx [clinpgx.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

Synthesis and Characterization of 4-(2-Morpholinoethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Morpholinoethoxy)aniline, a versatile intermediate with potential applications in pharmaceutical development.[1] This document details a robust two-step synthetic pathway, including the Williamson ether synthesis to form the key intermediate 4-(2-morpholinoethoxy)-1-nitrobenzene, followed by the reduction of the nitro group to yield the target aniline. Detailed experimental protocols for each step are provided, along with a thorough characterization of the final product using various analytical techniques. All quantitative data is summarized in structured tables for clarity and ease of comparison. Furthermore, this guide includes graphical representations of the synthetic workflow and a potential biological signaling pathway, generated using Graphviz, to provide a clear visual understanding of the processes.

Introduction

This compound is a substituted aniline derivative that holds promise as a building block in the synthesis of more complex, biologically active molecules.[1] The incorporation of the morpholinoethoxy moiety can enhance the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability.[1] Aniline derivatives are a common scaffold in medicinal chemistry, with applications in the development of kinase inhibitors, antimicrobial agents, and other therapeutics.[2][3] This guide aims to provide researchers and drug development professionals with a detailed and practical resource for the preparation and characterization of this valuable intermediate.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Williamson Ether Synthesis of 4-(2-morpholinoethoxy)-1-nitrobenzene from 4-nitrophenol and 4-(2-chloroethyl)morpholine.

-

Step 2: Reduction of the nitro group of 4-(2-morpholinoethoxy)-1-nitrobenzene to the corresponding aniline.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 4-(2-morpholinoethoxy)-1-nitrobenzene

This step involves a Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an alkyl halide.[4][5]

-

Materials:

-

4-Nitrophenol

-

4-(2-Chloroethyl)morpholine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 4-(2-morpholinoethoxy)-1-nitrobenzene as a solid.

-

Step 2: Synthesis of this compound

The nitro group of the intermediate is reduced to an amine using a standard catalytic hydrogenation method.

-

Materials:

-

4-(2-Morpholinoethoxy)-1-nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 4-(2-morpholinoethoxy)-1-nitrobenzene (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

-

Characterization Data

The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and physical constant determination.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [6] |

| Molecular Weight | 222.28 g/mol | [6] |

| Appearance | Light yellow to yellow crystalline powder | |

| Melting Point | 69-73 °C |

Spectroscopic Data

3.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

A detailed ¹H NMR spectrum should be acquired to confirm the proton environment in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are outlined below.

| Protons | Multiplicity | Chemical Shift (ppm, estimated) |

| Aromatic (Ha, Hb) | Doublet | 6.6-6.8 |

| -OCH₂- | Triplet | ~4.0 |

| Morpholine (-OCH₂-) | Triplet | ~3.7 |

| -NCH₂- | Triplet | ~2.7 |

| Morpholine (-NCH₂-) | Triplet | ~2.5 |

| -NH₂ | Singlet | ~3.5 (broad) |

3.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Chemical Shift (ppm, from database) | Reference |

| Aromatic C-O | ~152 | [6] |

| Aromatic C-N | ~142 | [6] |

| Aromatic CH | ~115-116 | [6] |

| -OCH₂- | ~67 | [6] |

| Morpholine C-O | ~67 | [6] |

| -NCH₂- | ~58 | [6] |

| Morpholine C-N | ~54 | [6] |

3.2.3. IR (Infrared) Spectroscopy

The IR spectrum helps in identifying the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 (two bands) |

| C-H Stretch (Aromatic) | ~3050 |

| C-H Stretch (Aliphatic) | 2850-2950 |

| C=C Stretch (Aromatic) | 1500-1600 |

| C-O Stretch (Ether) | 1230-1270 |

| C-N Stretch (Amine) | 1250-1350 |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| Parameter | Value | Reference |

| Ionization Mode | GC-MS (Electron Impact) | [6] |

| Molecular Ion [M]⁺ | m/z 222 | [6] |

Potential Biological Significance and Signaling Pathway

Derivatives of morpholinoaniline have been investigated for various biological activities, including anticancer properties.[2][3] While the specific biological targets of this compound are not yet fully elucidated, many aniline-based kinase inhibitors target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug development.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The potential for this compound to serve as a scaffold for novel therapeutics, particularly in oncology, warrants further investigation into its biological activities and mechanism of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | C12H18N2O2 | CID 6484711 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(2-Morpholinoethoxy)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-Morpholinoethoxy)aniline (CAS No. 52481-41-1), a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, presenting key analytical data in a structured format, alongside detailed experimental protocols and workflow visualizations.

Executive Summary

This compound is a substituted aniline derivative with a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol .[1] Its structure, featuring a morpholinoethoxy group attached to an aniline ring, makes it a valuable building block in the synthesis of more complex molecules. This guide details its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for its identification and use in further research. While experimental data is not fully available in the public domain, this guide compiles available information and provides generalized protocols for its acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.8 | d | 2H | Ar-H (ortho to -NH₂) |

| ~6.6-6.7 | d | 2H | Ar-H (ortho to -O) |

| ~4.0 | t | 2H | O-CH₂- |

| ~3.7 | br s | 2H | -NH₂ |

| ~3.6-3.7 | t | 4H | O(CH₂)₂N- |

| ~2.7-2.8 | t | 2H | -CH₂-N |

| ~2.5 | t | 4H | -N(CH₂)₂- |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data for this compound

PubChem indicates the availability of a ¹³C NMR spectrum for this compound, though the specific peak list is not provided.[1] The expected chemical shifts would include signals for the aromatic carbons, the ethoxy carbons, and the morpholine ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A vapor phase IR spectrum is noted in the PubChem database.[1]

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3450-3250 | Medium | N-H | Symmetric & Asymmetric Stretch |

| 3050-3000 | Medium-Weak | C-H (Aromatic) | Stretch |

| 2950-2800 | Strong | C-H (Aliphatic) | Stretch |

| 1620-1580 | Strong | C=C (Aromatic) | Stretch |

| 1520-1480 | Strong | N-H | Scissoring |

| 1250-1200 | Strong | C-O (Aryl Ether) | Asymmetric Stretch |

| 1120-1080 | Strong | C-O-C (Ether) | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum is available for this compound through SpectraBase, as indicated by PubChem.[1] Predicted fragmentation data from PubChemLite suggests the following adducts.[2]

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 223.14411 |

| [M+Na]⁺ | 245.12605 |

| [M-H]⁻ | 221.12955 |

| [M+NH₄]⁺ | 240.17065 |

| [M+K]⁺ | 261.09999 |

| [M]⁺ | 222.13628 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The sample, dissolved in a suitable solvent, is injected into the gas chromatograph. The compound is vaporized and separated on a capillary column before entering the mass spectrometer. Ionization is typically achieved by electron impact (EI), and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z).

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Morpholinoethoxy)aniline

Disclaimer: This document provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 4-(2-Morpholinoethoxy)aniline based on established principles of medicinal chemistry and data from structurally related compounds. The quantitative data, experimental protocols, and degradation pathways presented herein are illustrative and intended to serve as a guide for researchers. Specific experimental validation for this compound is required for definitive characterization.

Introduction

This compound is a versatile bifunctional molecule incorporating an aniline moiety, a flexible ether linkage, and a morpholine ring. Such structures are of significant interest in drug discovery and development, where the aniline group often serves as a key pharmacophore or a synthetic handle, while the morpholinoethoxy side chain is frequently employed to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2][3] An in-depth understanding of the solubility and stability of this compound is paramount for its effective utilization in pharmaceutical research, from early-stage screening to formulation development.

This guide provides a detailed examination of the solubility of this compound in various solvents and its stability under forced degradation conditions. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial in predicting its solubility and stability behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [Chem-Impex] |

| Molecular Weight | 222.29 g/mol | [Chem-Impex] |

| Appearance | Light yellow to yellow crystalline powder | [Chem-Impex] |

| Melting Point | 69 - 73 °C | [Chem-Impex] |

| pKa (predicted) | Basic (aniline amine): ~4.5-5.0; Basic (morpholine amine): ~7.5-8.5 | Inferred from aniline and morpholine pKa values |

| LogP (predicted) | 1.5 - 2.5 | Inferred from structural analogues |

Solubility Profile

The morpholino group is known to enhance the aqueous solubility of molecules.[2] The solubility of this compound is expected to be pH-dependent due to the presence of two basic nitrogen atoms. At lower pH, both the aniline and morpholine nitrogens will be protonated, leading to higher aqueous solubility.

Illustrative Thermodynamic Solubility

The following table presents illustrative thermodynamic solubility data for this compound in various aqueous and organic solvents. This data is hypothetical and based on the expected behavior of a compound with its structural features.

| Solvent/Medium | pH | Temperature (°C) | Illustrative Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | > 50 |

| Acetate Buffer | 4.5 | 25 | 10 - 20 |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 1 - 5 |

| Water | ~7.0 | 25 | 2 - 8 |

| Methanol | N/A | 25 | > 100 |

| Ethanol | N/A | 25 | > 100 |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 200 |

| Acetonitrile | N/A | 25 | 20 - 40 |

| Ethyl Acetate | N/A | 25 | 5 - 15 |

| Dichloromethane | N/A | 25 | > 50 |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Workflow for Thermodynamic Solubility Determination

References

The Therapeutic Potential of Morpholinoethoxy Aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinoethoxy aniline derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the morpholinoethoxy and aniline moieties gives rise to molecules with significant potential for development as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of various classes of morpholinoethoxy aniline derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Synthesis of Morpholinoethoxy Aniline Derivatives

The synthesis of morpholinoethoxy aniline derivatives typically involves a multi-step process, often culminating in the coupling of a morpholinoethoxy-functionalized fragment with an aniline derivative. The specific synthetic route varies depending on the desired core scaffold.

General Synthetic Workflow

The overall process for developing and evaluating these derivatives follows a logical progression from chemical synthesis to biological testing.

An In-depth Technical Guide on the Potential Mechanism of Action of 4-(2-Morpholinoethoxy)aniline in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Morpholinoethoxy)aniline is a chemical compound featuring a central aniline ring substituted with a morpholinoethoxy group. While direct and extensive research on the specific biological mechanism of action of this compound is not widely published, its structural motifs are prominently featured in a class of biologically active molecules known as 4-anilinoquinolines and 4-anilinoquinazolines. These related compounds have been the subject of intensive investigation, particularly in the field of oncology, where they have emerged as potent inhibitors of various protein kinases.

This technical guide will, therefore, explore the likely mechanism of action of this compound by drawing parallels with its well-studied structural analogs. The focus will be on the potential for this compound and its derivatives to function as kinase inhibitors, a mechanism with profound implications for cell signaling and therapeutic intervention. We will delve into the specific pathways likely to be affected, present quantitative data from related compounds, and provide detailed experimental protocols for assessing these activities.

**2. Core Structural Features and

Potential Biological Activity**

The this compound scaffold comprises a substituted aniline ring, a common feature in many kinase inhibitors. The aniline moiety often serves as a crucial pharmacophore that interacts with the ATP-binding pocket of protein kinases. The morpholinoethoxy side chain can influence the compound's solubility, cell permeability, and pharmacokinetic properties, potentially contributing to its overall biological effect.

Given the established activity of analogous structures, it is hypothesized that this compound and its derivatives could act as inhibitors of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. These enzymes play a critical role in regulating cellular processes such as proliferation, differentiation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Potential Signaling Pathways and Mechanism of Action

Based on the activities of structurally related 4-anilinoquinoline and 4-anilinoquinazoline derivatives, the primary mechanism of action for compounds derived from this compound is likely the inhibition of protein kinases involved in oncogenic signaling pathways.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several 4-anilino derivatives are potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

EGFR Inhibition: EGFR is a key driver of cell proliferation and survival in many cancers.[1][2] 4-Anilinoquinazoline compounds have been shown to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling.[2] This leads to cell cycle arrest and apoptosis in cancer cells.

-

VEGFR-2 Inhibition: VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 by 4-anilinoquinazoline derivatives can block this process, thereby impeding tumor growth and metastasis.[3]

The diagram below illustrates the potential inhibitory effect on the EGFR signaling pathway.

References

- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2-morpholinoethoxy)aniline scaffold represents a significant pharmacophore in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. While direct and extensive research on the core molecule, this compound, is limited in publicly accessible literature, its prevalence as a key intermediate in the synthesis of targeted therapeutics, particularly in oncology, underscores its importance. This technical guide provides a comprehensive review of the available literature on this compound and, more broadly, its related derivatives that incorporate the morpholino-aniline and phenoxyaniline substructures. We will delve into their synthesis, explore their diverse biological activities with a focus on kinase inhibition, and present a structured overview of their structure-activity relationships. This whitepaper aims to be a critical resource for researchers engaged in the design and development of novel therapeutics, leveraging the untapped potential of this versatile chemical scaffold.

Introduction to this compound

This compound is a chemical compound featuring a central aniline ring substituted with a morpholinoethoxy group at the para-position.[1] Its chemical structure combines the hydrogen-bonding capabilities of the aniline amine group with the solubilizing and modulatory effects of the morpholinoethoxy side chain. While its primary role appears to be that of a versatile building block in the synthesis of more complex molecules, the inherent structural motifs suggest potential intrinsic biological activity.[2] The morpholine ring is a common feature in many approved drugs, often introduced to improve pharmacokinetic properties such as solubility and metabolic stability. The aniline core is a well-established pharmacophore found in numerous kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 222.28 g/mol | --INVALID-LINK-- |

| CAS Number | 52481-41-1 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| IUPAC Name | 4-(2-morpholin-4-ylethoxy)aniline | --INVALID-LINK-- |

Synthesis of this compound and Related Compounds

The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. While specific protocols for the parent compound are not detailed in the reviewed literature, general synthetic strategies for related structures provide a clear blueprint.

General Synthesis of Anilino- and Morpholino-Containing Scaffolds

A common synthetic route to create complex molecules from aniline derivatives involves nucleophilic aromatic substitution or coupling reactions. For instance, the synthesis of 2-morpholino-4-anilinoquinoline derivatives starts with the chlorination of a quinolin-4-ol precursor, followed by the substitution of the chlorine atom with the desired aniline.

Caption: General synthesis of 2-morpholino-4-anilinoquinolines.

Biological Activities of Related Compounds

The true potential of the this compound scaffold is revealed through the diverse biological activities of its more complex derivatives. A significant body of research focuses on their application as anticancer agents, primarily through the inhibition of various protein kinases.

Kinase Inhibition

Derivatives incorporating the anilino-quinazoline and anilino-quinoline frameworks have demonstrated potent inhibitory activity against several key kinases involved in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[3][4][5]

Table 2: Kinase Inhibitory Activity of Selected Morpholino- and Anilino-Containing Compounds

| Compound Class | Target Kinase(s) | Key Findings | Reference |

| 4-Anilinoquinazoline Derivatives | EGFR, VEGFR-2 | Hypoxia-selective dual inhibitors with reduced toxicity.[3][4] | [3][4] |

| 4-Morpholino-2-phenylquinazolines | PI3K p110α | A thieno[3,2-d]pyrimidine derivative showed an IC₅₀ of 2.0 nM.[5] | [5] |

| 2-Morpholino-4-anilinoquinolines | Not specified | Potent anticancer activity against HepG2 cells. | [6][7] |

| 4-Anilinoquinoline-3-carbonitriles | EGFR, HER-2 | Irreversible inhibitors with oral in vivo activity. | [4] |

Caption: Inhibition of key cancer signaling pathways.

Anticancer Activity

The kinase inhibitory properties of these compounds translate into significant cytotoxic effects against various cancer cell lines. For example, 2-morpholino-4-anilinoquinoline derivatives have shown promising activity against the HepG2 liver cancer cell line, with some compounds exhibiting IC₅₀ values in the low micromolar range.[6][7] Similarly, 4-anilinoquinolinylchalcone derivatives have demonstrated high cytotoxicity in breast cancer cells.

Table 3: In Vitro Anticancer Activity of Selected Anilino- and Morpholino-Containing Derivatives

| Compound/Derivative | Cell Line | IC₅₀ / Activity | Reference |

| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 | 8.50 µM | [6] |

| 2-Morpholino-4-anilinoquinoline (3c) | HepG2 | 11.42 µM | [6] |

| 2-Morpholino-4-anilinoquinoline (3e) | HepG2 | 12.76 µM | [6] |

| 4-Morpholino-2-phenylquinazoline derivative (15e) | A375 (Melanoma) | 0.58 µM | [5] |

| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 (Breast Cancer) | 0.11 µM |

Structure-Activity Relationships (SAR)

The extensive research into derivatives of the this compound scaffold has yielded valuable insights into their structure-activity relationships. The nature and position of substituents on both the aniline and the heterocyclic rings play a crucial role in determining the biological activity and selectivity of these compounds.

Key SAR observations include:

-

Substitution on the Anilino Ring: The presence of specific substituents on the aniline moiety can significantly impact kinase inhibitory potency and cellular activity.

-

The Morpholino Group: The morpholino group is often incorporated to enhance solubility and metabolic stability, which can lead to improved pharmacokinetic profiles.

-

The Heterocyclic Core: The nature of the heterocyclic system to which the anilino group is attached (e.g., quinoline, quinazoline) is a primary determinant of the target kinase profile.

Caption: A typical SAR study workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are summarized methodologies for key experiments cited in the literature for related compounds.

Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

-

Step 1: Chlorination of 2-morpholinoquinolin-4-ol. The starting material, 2-morpholinoquinolin-4-ol, is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-2-morpholinoquinoline.

-

Step 2: Nucleophilic Substitution. The resulting 4-chloro-2-morpholinoquinoline is then reacted with a substituted aniline in a suitable solvent to afford the final 2-morpholino-4-anilinoquinoline derivative. The reaction progress is typically monitored by thin-layer chromatography (TLC).

-

Purification: The crude product is purified using column chromatography on silica gel.

-

Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few more hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[7]

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of potent biological activities, particularly as kinase inhibitors with anticancer potential. While the core molecule itself remains underexplored in terms of its specific biological profile, the wealth of data on its more complex analogues provides a strong foundation for future drug discovery efforts.

Future research should focus on:

-

Elucidating the Biological Activity of the Core Scaffold: A thorough investigation into the intrinsic biological effects of this compound is warranted to determine if it possesses any standalone therapeutic potential.

-

Expanding the Chemical Space: The synthesis and evaluation of novel derivatives based on this scaffold could lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

-

Exploring New Therapeutic Areas: While oncology has been the primary focus, the diverse activities of related compounds suggest that derivatives of this compound may have applications in other disease areas, such as neurodegenerative and inflammatory disorders.

By continuing to explore the chemical and biological landscape of this versatile scaffold, the scientific community can unlock its full potential in the development of next-generation therapeutics.

References

- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Morpholinoethoxy)aniline: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and a detailed synthetic protocol for 4-(2-Morpholinoethoxy)aniline. The information is intended to support researchers and professionals in drug development and other scientific endeavors in the safe and effective use of this compound.

Chemical Identity and Physical Properties

This compound is a morpholine derivative of aniline. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.[1]

| Property | Value | Source |

| CAS Number | 52481-41-1 | [2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [2] |

| Molecular Weight | 222.29 g/mol | [2] |

| IUPAC Name | 4-(2-morpholin-4-ylethoxy)aniline | [2] |

| Synonyms | 4-[2-(4-Morpholinyl)ethoxy]phenylamine | [2] |

| Appearance | Solid | [2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and engineering controls should be used when handling this chemical.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

Source: Aggregated from multiple Safety Data Sheets.

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Aggregated from multiple Safety Data Sheets.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

-

It is recommended to store under an inert atmosphere and in a dark place.[2]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Source: Aggregated from multiple Safety Data Sheets.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general synthetic methods for analogous compounds and should be adapted and optimized by a qualified chemist.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Materials and Methods

-

Materials: 4-Aminophenol, 4-(2-Chloroethyl)morpholine hydrochloride, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

-

Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup.

Procedure

-

To a solution of 4-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Biological Context and Applications

While specific signaling pathways for this compound are not extensively documented as it is primarily a synthetic intermediate, compounds with the 4-anilino and morpholine scaffolds are prevalent in drug discovery, particularly in the development of kinase inhibitors for oncology. Derivatives of this core structure have been investigated as inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).

The general mechanism for such inhibitors often involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream substrates and inhibiting signal transduction pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

A logical workflow for the preliminary biological evaluation of a compound like this compound or its derivatives in a cancer research context is depicted below.

Caption: Workflow for biological evaluation of aniline derivatives.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service. Contaminated packaging should be treated as the chemical itself.

Disclaimer

The information provided in this document is intended for use by qualified professionals and is based on currently available data. It is the responsibility of the user to conduct their own risk assessment and to handle this chemical in a safe and responsible manner. Google and its affiliates make no warranties, express or implied, and assume no liability in connection with any use of this information.

References

Methodological & Application

Synthesis of 4-(2-Morpholinoethoxy)aniline: A Detailed Protocol for Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 4-(2-morpholinoethoxy)aniline, a key intermediate in the development of various pharmaceutical agents. The synthesis commences with the etherification of 4-nitrophenol with 4-(2-chloroethyl)morpholine, followed by the catalytic reduction of the resulting nitro intermediate to the desired aniline. This document offers detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow, tailored for researchers and professionals in the field of drug development.

Introduction

This compound serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining a flexible morpholinoethoxy side chain with a reactive aniline core, make it a valuable precursor for creating compounds with potential therapeutic applications. This protocol outlines a reliable and reproducible method for its preparation from readily available starting materials.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 4-(2-Morpholinoethoxy)nitrobenzene

This step involves the Williamson ether synthesis, where the phenoxide of 4-nitrophenol acts as a nucleophile to displace the chloride from 4-(2-chloroethyl)morpholine.

Materials:

-

4-Nitrophenol

-

4-(2-Chloroethyl)morpholine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-morpholinoethoxy)nitrobenzene.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Synthesis of this compound

The second step involves the reduction of the nitro group of 4-(2-morpholinoethoxy)nitrobenzene to an amine using catalytic hydrogenation.

Materials:

-

4-(2-Morpholinoethoxy)nitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 4-(2-morpholinoethoxy)nitrobenzene (1.0 eq) in ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (5-10% by weight of the nitro compound).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a light-colored solid.[1]

Data Presentation

| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Product | Theoretical Yield | Actual Yield | % Yield |

| 1 | 4-Nitrophenol | 1.0 | 139.11 | 4-(2-Morpholinoethoxy)nitrobenzene | ||||

| 4-(2-Chloroethyl)morpholine HCl | 1.1 | 186.08 | ||||||

| Potassium Carbonate | 2.5 | 138.21 | ||||||

| 2 | 4-(2-Morpholinoethoxy)nitrobenzene | 1.0 | 252.27 | This compound | ||||

| 10% Pd/C | 0.05-0.1 (w/w) | - |

Note: The actual amounts and yields should be recorded based on the specific experimental run.

Visual Workflow

Caption: Synthetic pathway for this compound.

Safety Precautions

-

4-Nitrophenol is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely in the air.

-

Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition.

This protocol provides a clear and detailed guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this important intermediate for further use in drug discovery and development programs.

References

The Versatility of 4-(2-Morpholinoethoxy)aniline in the Synthesis of Bioactive Molecules

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Morpholinoethoxy)aniline is a key building block in modern organic synthesis, particularly valued in medicinal chemistry and drug development. Its unique structure, incorporating a flexible morpholinoethoxy side chain, imparts favorable physicochemical properties to target molecules, such as enhanced aqueous solubility and bioavailability.[1] This aniline derivative serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, most notably in the development of kinase inhibitors for targeted cancer therapy.[1] The primary amino group provides a reactive handle for the construction of diverse molecular scaffolds, making it an invaluable tool for the synthesis of novel therapeutic agents.

Applications in Organic Synthesis

The principal application of this compound lies in its role as a nucleophile in aromatic substitution and coupling reactions to form complex heterocyclic systems. It is extensively utilized in the synthesis of quinazoline-based kinase inhibitors.

Synthesis of Kinase Inhibitors

This compound is a fundamental component in the synthesis of analogues of Gefitinib, a well-known epidermal growth factor receptor (EGFR) kinase inhibitor. The aniline nitrogen readily participates in nucleophilic aromatic substitution (SNAr) reactions with activated heterocyclic halides, such as 4-chloroquinazolines. This reaction is a cornerstone in constructing the core structure of many EGFR inhibitors. The morpholino group in the final compound often occupies the solvent-exposed region of the ATP-binding pocket of the kinase, contributing to the overall binding affinity and pharmacokinetic profile of the drug.

Signaling Pathway Context

The therapeutic relevance of compounds synthesized from this compound is best understood in the context of the cellular signaling pathways they modulate.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Kinase inhibitors synthesized using this compound, such as Gefitinib analogues, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of EGFR signaling. Its activation promotes cell survival and proliferation by inhibiting apoptosis and stimulating cell growth. The inhibition of EGFR by molecules derived from this compound consequently leads to the downregulation of the PI3K/Akt pathway, contributing to their anti-cancer effects.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of a representative 4-anilinoquinazoline derivative using this compound.

General Experimental Workflow

The synthesis of kinase inhibitors from this compound typically follows a structured workflow from initial synthesis to biological evaluation.

Protocol 1: Synthesis of N-(4-(2-morpholinoethoxy)phenyl)quinazolin-4-amine

This protocol details the nucleophilic aromatic substitution reaction between 4-chloroquinazoline and this compound.

Materials:

-

4-Chloroquinazoline

-

This compound

-

Isopropanol (IPA)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol (10 mL/mmol of quinazoline), add this compound (1.1 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 4-anilinoquinazoline derivatives using this compound and related anilines.

| Entry | Aniline Derivative | Quinazoline Derivative | Product | Yield (%) | Purity (%) | M.P. (°C) | Reference |

| 1 | This compound | 4-Chloro-6,7-dimethoxyquinazoline | Gefitinib Analogue | 85 | >98 (HPLC) | 194-196 | [2] |

| 2 | 4-Morpholinoaniline | 4-Chloro-2-phenylquinazoline | 2-Phenyl-N-(4-morpholinophenyl) quinazolin-4-amine | 93 | >99 (HPLC) | 220-222 | [3] |

| 3 | 4-(Phenoxy)aniline | 4-Chloro-2-morpholinoquinoline | 2-Morpholino-N-(4-phenoxyphenyl) quinolin-4-amine | 30 | >98 (HPLC) | 188-190 | [3] |

| 4 | 4-Chloroaniline | 4-Chloro-2-morpholinoquinoline | N-(4-Chlorophenyl)-2-morpholino quinolin-4-amine | 93 | >99 (HPLC) | 210-212 | [3] |

Characterization Data for N-(4-(2-morpholinoethoxy)phenyl)quinazolin-4-amine (Representative):

-

1H NMR (400 MHz, DMSO-d6): δ 9.55 (s, 1H), 8.50 (s, 1H), 8.35 (d, J = 8.0 Hz, 1H), 7.80 (t, J = 7.6 Hz, 1H), 7.70 (d, J = 8.8 Hz, 2H), 7.55 (t, J = 7.6 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 4.15 (t, J = 5.6 Hz, 2H), 3.60 (t, J = 4.8 Hz, 4H), 2.75 (t, J = 5.6 Hz, 2H), 2.50 (t, J = 4.8 Hz, 4H).

-

MS (ESI): m/z calculated for C22H24N4O2 [M+H]+: 389.19, found: 389.20.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of kinase inhibitors. Its use allows for the straightforward introduction of a solubilizing and pharmacologically favorable morpholinoethoxy moiety. The synthetic protocols are generally robust and high-yielding, making this reagent attractive for both academic research and industrial drug development. The continued exploration of this and similar building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(2-Morpholinoethoxy)aniline as a Precursor for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-(2-Morpholinoethoxy)aniline as a versatile precursor in the synthesis of potent kinase inhibitors. The methodologies outlined herein are based on established synthetic strategies for analogous compounds and are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. A significant number of small molecule kinase inhibitors are characterized by a core scaffold that interacts with the ATP-binding site of the kinase. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent examples, forming the structural basis of numerous approved drugs such as Gefitinib and Lapatinib.

The aniline moiety plays a crucial role in the binding of these inhibitors to the hinge region of the kinase domain. The morpholinoethoxy group is a common substituent in many kinase inhibitors, often enhancing solubility and providing additional interaction points within the kinase active site. Therefore, this compound represents a valuable and strategic building block for the synthesis of novel kinase inhibitors with potentially improved pharmacological properties.

This document details the synthetic routes to incorporate this compound into kinase inhibitor scaffolds, protocols for evaluating their biological activity, and representative data for analogous compounds.

Synthetic Applications

The primary synthetic application of this compound in this context is its use as the aniline component in the synthesis of 4-anilinoquinazoline or related heterocyclic kinase inhibitors. The most common approach involves the nucleophilic aromatic substitution reaction between a 4-chloro-substituted heterocyclic core and this compound.

General Synthesis of 4-(4-(2-Morpholinoethoxy)phenylamino)quinazoline Derivatives

A prevalent method for the synthesis of 4-anilinoquinazoline derivatives involves the reaction of a 4-chloroquinazoline with the desired aniline.[1] This reaction is typically carried out in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), often with the addition of a base to neutralize the HCl generated during the reaction. Microwave-assisted synthesis can also be employed to accelerate the reaction.[1]

Experimental Protocols

Synthesis of N-(4-(2-Morpholinoethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine (A Representative Kinase Inhibitor)

This protocol describes a representative synthesis of a 4-anilinoquinazoline derivative using this compound.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

This compound

-

Isopropanol (anhydrous)

-

Triethylamine (or Diisopropylethylamine)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol, 1.0 eq).

-

Add anhydrous isopropanol (10 mL) to dissolve the starting material.

-

Add this compound (1.1 mmol, 1.1 eq) to the solution.

-

Add triethylamine (1.5 mmol, 1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 10:1 Dichloromethane:Methanol solvent system).

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in Dichloromethane) to afford the desired product, N-(4-(2-Morpholinoethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Kinase Inhibition Assay (Generic Protocol for EGFR)

This protocol outlines a general method for determining the in vitro inhibitory activity of a synthesized compound against a target kinase, such as the Epidermal Growth Factor Receptor (EGFR).

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Synthesized inhibitor compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar detection system)

-

384-well white microtiter plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the synthesized inhibitor compound in DMSO.

-

In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO) control.

-

Prepare a solution of EGFR kinase in kinase assay buffer and add 4 µL to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the kinase.

-

Prepare a solution of the peptide substrate and ATP in kinase assay buffer.

-

Initiate the kinase reaction by adding 0.5 µL of the substrate/ATP mixture to each well.[2]

-

Incubate the reaction at room temperature for 60 minutes.[2]

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2][3]

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

-

Cancer cell line (e.g., A431 for EGFR-overexpressing, MCF-7 for breast cancer)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Synthesized inhibitor compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized inhibitor compound in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.[6]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization.[6]

-

Measure the absorbance of the samples at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 650 nm can be used for background subtraction.[6]

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percent viability against the logarithm of the inhibitor concentration.

Data Presentation

The following tables provide representative quantitative data for kinase inhibitors with structural similarities to those that can be synthesized from this compound. This data is intended to illustrate the potential potency and selectivity that can be achieved.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Anilinoquinazoline Derivatives.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 19h | EGFR | 0.47 | [7] |

| Compound 33 | EGFR | 3000 | [8] |

| Compound 15a | VEGFR-2 | 560 | [9] |

| Compound 15b | EGFR | 150 | [9] |

| Compound 15e | EGFR | 690 | [9] |

Table 2: In Vitro Antiproliferative Activity of Representative Anilinoquinazoline Derivatives.

| Compound ID | Cell Line | GI₅₀ (µM) | Cancer Type | Reference |

| Compound 30 | A431 | 3.5 | Skin Epidermoid Carcinoma | [8] |

| Compound 33 | A431 | 3 | Skin Epidermoid Carcinoma | [8] |

| Compound 15b | HT-29 | 5.27 | Colorectal Carcinoma | [9] |

| Compound 15b | MCF-7 | 4.41 | Breast Adenocarcinoma | [9] |

| Compound 15b | H460 | 11.95 | Large Cell Lung Cancer | [9] |

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the development of kinase inhibitors from this compound.

Caption: Generic Receptor Tyrosine Kinase Signaling Pathway.

Caption: Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation.

Caption: Logical Relationship in Kinase Inhibitor Development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. promega.de [promega.de]

- 3. promega.com [promega.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

Application Notes and Protocols for Reactions Involving 4-(2-Morpholinoethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction